molecular formula C24H16F3N3O B2887102 1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-58-4

1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2887102
CAS No.: 901020-58-4
M. Wt: 419.407
InChI Key: RWCVMEKJBKJFJD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 2-methoxyphenyl group at position 1, a phenyl group at position 3, and a trifluoromethyl (CF₃) group at position 5. The pyrazoloquinoline scaffold is renowned for its pharmacological versatility, particularly in anti-inflammatory and anticancer applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxyphenyl moiety may influence electronic and steric interactions with biological targets .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O/c1-31-21-10-6-5-9-20(21)30-23-17-12-11-16(24(25,26)27)13-19(17)28-14-18(23)22(29-30)15-7-3-2-4-8-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCVMEKJBKJFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a trifluoromethyl-substituted aniline derivative in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrazoloquinoline core .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit kinases such as c-Met, VEGF, and EGF receptors, which are involved in carcinogenic pathways. The compound binds to these receptors, blocking their activity and thereby inhibiting cancer cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table compares the target compound with key analogues, emphasizing structural features and biological activities:

Compound Name Substituents (Positions) Key Biological Activity IC₅₀/EC₅₀ (if reported) Reference
Target Compound 1-(2-MeOPh), 3-Ph, 7-CF₃ Potential anti-inflammatory/anticancer (inferred from scaffold) N/A N/A
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH₂, 4-(4-OHPhNH) Anti-inflammatory (NO inhibition, iNOS/COX-2 suppression) ~1400W (control level)
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-NH₂, 4-(PhCOOH) Anti-inflammatory (NO inhibition) Submicromolar range
3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (2a) 3-CF₃ Structural analogue; enhances metabolic stability N/A
MM-I-10 (14l) 2-(4-CF₃OPh), 7-CF₃, 3-one α6-GABAAR subtype selectivity; improved metabolic profile Not disclosed

Key Observations:

Anti-inflammatory activity: Derivatives with amino groups (e.g., 2i, 2m) exhibit potent NO inhibition (~1400W control level) via suppression of iNOS and COX-2 . The target compound lacks an amino group but retains the CF₃ group, which may prioritize metabolic stability over direct anti-inflammatory potency.

Trifluoromethyl (CF₃) impact : The CF₃ group at position 7 (shared by the target and MM-I-10 ) enhances lipophilicity and resistance to oxidative metabolism, a critical feature for CNS-targeting agents like MM-I-10 .

Substituent positioning: The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 2i’s 4-hydroxyphenylamino group, which likely participates in hydrogen bonding with biological targets .

Structure-Activity Relationship (SAR) Insights

  • Amino groups: Introduction of NH₂ (e.g., 2i, 2m) significantly boosts anti-inflammatory activity by enabling hydrogen bonding and electron donation .
  • Electron-withdrawing groups : CF₃ and nitro groups (e.g., 3-nitrophenyl analogue in ) improve metabolic stability but may reduce solubility, necessitating polar substituents (e.g., 2m ’s benzoic acid) for balance .
  • Heterocyclic fusion: Pyrazolo[4,3-c]quinolines generally outperform simpler quinoline derivatives in target affinity due to rigid planar structures that enhance DNA intercalation or enzyme binding .

Biological Activity

1-(2-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from various research studies and findings.

Synthesis

The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step reactions that can include condensation and cyclization processes. The specific compound can be synthesized via the reaction of appropriate phenylhydrazine derivatives with substituted aryl ketones. The trifluoromethyl group is particularly notable for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Antiinflammatory Properties

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory activity. For instance, studies have shown that certain derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
2a0.39Inhibits NO production; cytotoxic at high concentrations
2i-Significant iNOS inhibition
2m-COX-2 inhibition

Anticancer Activity

The anticancer potential of this compound class has also been explored. Studies have demonstrated that certain pyrazolo[4,3-c]quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HEL) cells. The presence of the trifluoromethyl group has been linked to increased resistance to metabolic degradation, enhancing the compound's effectiveness .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)Selectivity Index
MCF-714c0.59>25
HEL14g1.00>25

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound inhibits enzymes like iNOS and COX-2, which are pivotal in inflammatory pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in malignant cells through intrinsic pathways.

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory effects. Among them, compound 2a exhibited an IC50 value comparable to established anti-inflammatory drugs while also demonstrating significant cytotoxicity at higher concentrations . This dual effect highlights the need for careful optimization of structure to balance efficacy and safety.

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